molecular formula C18H21N3O B2845826 N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415470-71-0

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2845826
CAS No.: 2415470-71-0
M. Wt: 295.386
InChI Key: XNQACTTZGPRUHX-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a 2,4,6-trimethylphenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 2,4,6-trimethylaniline with appropriate quinazoline derivatives under controlled conditions. One common method includes the reaction of 2,4,6-trimethylaniline with a quinazoline precursor in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted quinazoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex quinazoline derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4,6-Trimethylphenyl)formamide
  • N-(2,4,6-Trimethylphenyl)-β-alanines
  • N-(2,4,6-Trimethylphenyl)imidazolium derivatives

Uniqueness

N-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific quinazoline core structure and the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11-8-12(2)16(13(3)9-11)21-18(22)17-14-6-4-5-7-15(14)19-10-20-17/h8-10H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQACTTZGPRUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=NC=NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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